4-Bromo-1-methoxy-2-(4-methylbenzyl)benzeneE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylbenzyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-2-(4-methylbenzyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring.
Scientific Research Applications
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Researchers use this compound to study the structure-activity relationships of potential drug candidates.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be compared with other similar compounds, such as:
4-Methoxybenzyl bromide: This compound has a similar structure but lacks the methylbenzyl group.
1-Bromo-4-fluoro-2-methoxybenzene: This compound contains a fluorine atom instead of a methylbenzyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a methoxy group.
The uniqueness of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields .
Properties
Molecular Formula |
C15H15BrO |
---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-11-3-5-12(6-4-11)9-13-10-14(16)7-8-15(13)17-2/h3-8,10H,9H2,1-2H3 |
InChI Key |
BDCMDLLAWYEKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.